molecular formula C24H30N2O2 B12361223 Doxapram-d8

Doxapram-d8

Cat. No.: B12361223
M. Wt: 386.6 g/mol
InChI Key: XFDJYSQDBULQSI-BVUACPEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doxapram-d8 is a deuterated form of Doxapram, a central respiratory stimulant. It is primarily used in scientific research as a tracer due to its stable isotope labeling. Doxapram itself is known for its ability to stimulate the respiratory system by acting on the peripheral carotid chemoreceptors .

Preparation Methods

The synthesis of Doxapram-d8 involves the incorporation of deuterium atoms into the Doxapram molecule. One method involves the use of deuterated reagents in the synthesis process. For example, the synthesis can start with the deuteration of the precursor compounds followed by the formation of the final product through a series of chemical reactions. Industrial production methods typically involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Chemical Reactions Analysis

Doxapram-d8, like its non-deuterated counterpart, undergoes various chemical reactions. These include:

    Oxidation: this compound can be oxidized to form keto-doxapram-d8.

    Reduction: Reduction reactions can convert keto-doxapram-d8 back to this compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Doxapram-d8 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Doxapram-d8 exerts its effects by stimulating the peripheral carotid chemoreceptors, which in turn stimulate the respiratory center in the brainstem. This leads to an increase in tidal volume and respiratory rate. The compound inhibits certain potassium channels, which is thought to be the primary mechanism behind its respiratory stimulant action .

Comparison with Similar Compounds

Doxapram-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

This compound’s uniqueness lies in its ability to provide detailed insights into the pharmacokinetics and metabolism of Doxapram, making it an invaluable tool in scientific research.

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

386.6 g/mol

IUPAC Name

1-ethyl-4-[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one

InChI

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/i15D2,16D2,17D2,18D2

InChI Key

XFDJYSQDBULQSI-BVUACPEDSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1CCC2CN(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4

Origin of Product

United States

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